Methyl 6-aminopyrazine-2-carboxylate

Description

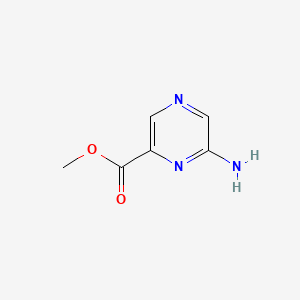

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQOPTGQOOILCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659348 | |

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118853-60-4 | |

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 6-aminopyrazine-2-carboxylate" synthesis and properties

An In-depth Technical Guide to Methyl 6-aminopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound of significant interest in medicinal and agricultural chemistry. As a derivative of pyrazine, it serves as a crucial building block and key intermediate in the synthesis of a variety of more complex molecules. Its structural features make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system, as well as for the creation of new agrochemicals. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, compiling available data into a structured and accessible format for researchers and professionals in the field.

Chemical Identity and Properties

This compound, with the CAS number 118853-60-4, is an amino-substituted pyrazine ester.[1][2] While detailed experimental data in publicly accessible literature is limited, especially in comparison to its isomer, methyl 3-aminopyrazine-2-carboxylate, key physicochemical properties have been compiled from various chemical supplier databases and computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 118853-60-4 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [2] |

| Boiling Point | 341.2°C at 760 mmHg (Predicted) | [2] |

| Purity | ≥95% | [1][2] |

| Storage Conditions | 2-8°C, protected from light, stored under inert gas | [1][2] |

| SMILES | COC(=O)C1=NC(N)=CN=C1 | [1] |

Spectroscopic Data: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature. However, supplier specifications indicate that the structure conforms to expected NMR and IR spectra.[2]

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a plausible and common synthetic route is the esterification of the corresponding carboxylic acid, 6-aminopyrazine-2-carboxylic acid. This transformation is typically achieved via a Fischer esterification reaction using methanol in the presence of an acid catalyst.

An alternative theoretical pathway could involve the amination of a precursor like methyl 6-chloropyrazine-2-carboxylate.[3]

Proposed Synthesis Pathway: Fischer Esterification

The most direct approach involves the reaction of 6-aminopyrazine-2-carboxylic acid with methanol under acidic conditions.

References

An In-depth Technical Guide to Methyl 6-aminopyrazine-2-carboxylate and Related Derivatives

This technical guide provides a detailed overview of the chemical structure, IUPAC nomenclature, and available physicochemical data for Methyl 6-aminopyrazine-2-carboxylate and its closely related, more extensively researched analogs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

While direct experimental data for this compound is limited in publicly accessible literature, its structure and nomenclature can be precisely defined. This guide also presents comprehensive data on structurally similar pyrazine derivatives to serve as a valuable reference.

This compound

Chemical Structure and IUPAC Name:

The structure of this compound consists of a central pyrazine ring. A methyl ester group (-COOCH₃) is attached at position 2, and an amino group (-NH₂) is at position 6.

-

IUPAC Name: this compound

-

Chemical Formula: C₆H₇N₃O₂

-

Canonical SMILES: COC(=O)c1cncc(n1)N

Due to the scarcity of specific experimental data for this compound, we present information on several closely related and well-documented pyrazine carboxylate derivatives.

Related Pyrazine Carboxylate Derivatives

The following sections detail the properties and synthesis of key aminopyrazine carboxylate derivatives that are structurally similar to this compound.

Methyl 3-aminopyrazine-2-carboxylate

This derivative features the amino group at the 3-position, adjacent to the methyl ester group. It is a well-characterized compound used as a building block in organic synthesis.

IUPAC Name: methyl 3-aminopyrazine-2-carboxylate[1]

Synonyms: 3-Aminopyrazine-2-carboxylic Acid Methyl Ester, Methyl 3-aminopyrazinecarboxylate[1][2]

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 153.14 g/mol | PubChem[1] |

| Melting Point | 169-172 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 300.8 ± 37.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | ChemicalBook[2] |

| CAS Number | 16298-03-6 | PubChem[1] |

Experimental Protocols: Synthesis

A general method for the synthesis of Methyl 3-aminopyrazine-2-carboxylate involves the esterification of 3-aminopyrazine-2-carboxylic acid.[2]

-

Reactants: 3-aminopyrazine-2-carboxylic acid, Methanol, Concentrated Sulfuric Acid.

-

Procedure:

-

3-aminopyrazine-2-carboxylic acid is added to methanol.

-

Concentrated sulfuric acid is added slowly to the mixture.

-

The reaction mixture is stirred, and the product is subsequently isolated and purified.

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate

This compound is a halogenated derivative, featuring a bromine atom at the 6-position, which makes it a versatile intermediate for further chemical modifications.

IUPAC Name: Methyl 3-amino-6-bromopyrazine-2-carboxylate[3]

Synonyms: 5-AMINO-2-BROMO-6-PYRAZINECARBOXYLIC ACID METHYL ESTER, Methyl 6-Bromo-3-aminopyrazine-2-carboxylic ester[3][4]

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆BrN₃O₂ | P&S Chemicals[3] |

| Molecular Weight | 232.03 g/mol | ChemBK[4] |

| Density (Predicted) | 1.754 ± 0.06 g/cm³ | ChemBK[4] |

| CAS Number | 6966-01-4 | P&S Chemicals[3] |

This intermediate is utilized in the synthesis of pharmaceuticals and agrochemicals.[5]

Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

This is a di-amino, chlorinated derivative of pyrazine carboxylic acid methyl ester.

IUPAC Name: methyl 3,5-diamino-6-chloropyrazine-2-carboxylate[6]

Synonyms: 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester[6][7]

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClN₄O₂ | PubChem[6] |

| Molecular Weight | 202.60 g/mol | Sigma-Aldrich[8] |

| Melting Point | 211.0 to 215.0 °C | TCI Chemicals[7] |

| CAS Number | 1458-01-1 | PubChem[6] |

Methodologies and Workflows

The synthesis of pyrazine carboxylate derivatives often follows a general workflow that involves the modification of a pyrazine core structure. The diagram below illustrates a conceptual workflow for the synthesis of substituted pyrazine-2-carboxylic acid amides, a common class of compounds derived from these esters.

Caption: Conceptual workflow for the synthesis of pyrazine amide derivatives.

References

- 1. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-2-pyrazinecarboxylate | 16298-03-6 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. chembk.com [chembk.com]

- 5. FCKeditor - Resources Browser [midyear.aza.org]

- 6. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3,5-二氨基-6-氯吡嗪-2-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Methyl 6-aminopyrazine-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-aminopyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides exemplary experimental protocols for its use in the synthesis of bioactive molecules, and explores its relevance in the development of targeted therapeutics.

Core Compound Specifications

This compound is a substituted pyrazine derivative recognized for its utility as a scaffold in the synthesis of a variety of biologically active compounds.

| Parameter | Value | Reference |

| CAS Number | 118853-60-4 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| Appearance | Yellow to brown solid | |

| Boiling Point | 341.2°C at 760 mmHg | |

| Storage Conditions | 2-8°C, protected from light, in an inert atmosphere | [2] |

Application in the Synthesis of Bioactive Derivatives

This compound serves as a critical starting material for the synthesis of more complex molecules, particularly pyrazine-2-carboxamide derivatives. These derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The general synthetic approach involves the amidation of the ester group with various amines to introduce molecular diversity.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of pyrazine-2-carboxamide derivatives starting from a methyl aminopyrazine-2-carboxylate precursor. These protocols are based on established methodologies for similar compounds and can be adapted for this compound.

General Procedure for Amide Synthesis

This protocol outlines the conversion of the methyl ester to a diverse library of amides.

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as methanol (0.3 M).

-

Addition of Reagents: Add the desired primary or secondary amine (3.0 eq) to the solution, followed by a catalytic amount of ammonium chloride (0.1 eq).

-

Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor to 130°C for 40 minutes with stirring.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired N-substituted 6-aminopyrazine-2-carboxamide.

Characterization of Synthesized Compounds

The synthesized derivatives are typically characterized using a combination of spectroscopic and analytical techniques.

| Technique | Purpose | Typical Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the covalent framework. | Chemical shifts and coupling constants consistent with the proposed amide structure. |

| Infrared (IR) Spectroscopy | Identification of key functional groups. | Presence of characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |

| Melting Point (m.p.) | Assessment of purity. | A sharp melting point range is indicative of a pure compound. |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N). | The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values. |

Biological Activity and Signaling Pathways

Derivatives of aminopyrazine-2-carboxylic acids have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. One such important target is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.

The FGFR Signaling Pathway

The FGFR signaling cascade plays a pivotal role in cell proliferation, differentiation, migration, and survival. Its aberrant activation is implicated in numerous cancers. The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event creates docking sites for various signaling proteins, triggering downstream cascades such as the RAS-MAPK and PI3K-AKT pathways.

References

Spectroscopic Characterization of Methyl 6-aminopyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl 6-aminopyrazine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is intended to serve as a reference for researchers working with this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Pyrazine H-3 |

| ~7.9 | s | 1H | Pyrazine H-5 |

| ~5.5 | br s | 2H | -NH₂ |

| 3.9 | s | 3H | -OCH₃ |

Solvent: DMSO-d₆ Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~158 | Pyrazine C-6 |

| ~145 | Pyrazine C-2 |

| ~135 | Pyrazine C-3 |

| ~125 | Pyrazine C-5 |

| ~52 | -OCH₃ |

Solvent: DMSO-d₆ Disclaimer: These are predicted chemical shifts. Actual experimental values may vary.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Weak-Medium | Aromatic C-H stretching |

| 2950-2850 | Weak-Medium | Aliphatic C-H stretching (-OCH₃) |

| 1730-1710 | Strong | C=O stretching (ester) |

| 1620-1580 | Medium-Strong | N-H bending and C=C/C=N stretching (ring) |

| 1250-1200 | Strong | C-O stretching (ester) |

Sample Preparation: KBr pellet or thin film Disclaimer: These are predicted absorption ranges. Actual experimental values may vary.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 122 | [M - OCH₃]⁺ |

| 94 | [M - COOCH₃]⁺ |

Ionization Mode: Electron Ionization (EI) Disclaimer: These are predicted major fragments. The fragmentation pattern can be more complex.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra on a 100 MHz or higher frequency spectrometer.

-

Typical parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled sequence is standard.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the sample in a volatile solvent, deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[1]

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean salt plate.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, direct insertion or injection into a gas chromatograph (GC-MS) is common.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of a target compound like this compound.

References

The Pivotal Role of Methyl 6-aminopyrazine-2-carboxylate in the Pursuit of Novel Bioactive Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyrazine-2-carboxylate has emerged as a critical starting material in the synthesis of a diverse array of heterocyclic compounds with significant potential in medicinal chemistry and agrochemistry. While the intrinsic biological activity of the core molecule is not extensively documented, its strategic functionalization has led to the development of potent agents with a range of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of derivatives synthesized from this compound, with a primary focus on their antimycobacterial properties. Additionally, this guide explores their potential as Rho-associated protein kinase (ROCK) inhibitors, antifungal agents, and photosynthesis inhibitors. Detailed experimental protocols for key biological assays and representative synthetic methodologies are provided to facilitate further research and development in this promising area.

Introduction: this compound as a Versatile Synthetic Scaffold

This compound is a pyrazine derivative characterized by an amino group at the 6-position and a methyl carboxylate group at the 2-position. Its chemical structure makes it an ideal precursor for the synthesis of a variety of more complex molecules, particularly through modifications of the amino and carboxylate functionalities. The pyrazine ring itself is a well-recognized pharmacophore present in numerous biologically active compounds, including the first-line anti-tuberculosis drug, Pyrazinamide (PZA). Consequently, derivatives of this compound have been a focal point of research aimed at discovering novel therapeutic agents.

This guide will delve into the significant biological activities demonstrated by compounds derived from this versatile scaffold, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support ongoing research endeavors.

Antimycobacterial Activity: A Primary Focus of Investigation

The most extensively studied application of this compound derivatives is in the field of antimycobacterials, specifically against Mycobacterium tuberculosis. This research is largely inspired by the structural similarity of these derivatives to pyrazinamide.

Mechanism of Action: Targeting PanD and Coenzyme A Biosynthesis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1] Recent studies have identified aspartate decarboxylase (PanD) as a key target of POA.[1] PanD is a crucial enzyme in the biosynthesis of coenzyme A, an essential cofactor in numerous metabolic pathways. By binding to PanD, POA inhibits its function, leading to the depletion of coenzyme A and subsequent cell death.[1] It is hypothesized that many antimycobacterial derivatives of this compound share this mechanism of action.

Quantitative Data: Antimycobacterial Activity of Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazine derivatives against Mycobacterium tuberculosis and other mycobacterial strains. It is important to note that these are derivatives and not this compound itself.

| Compound Class | Specific Derivative | Target Organism | MIC (µg/mL) | Reference |

| Pyrazine Carboxamides | 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | [2] |

| Pyrazine Carboxamides | 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6.25 (65% inhibition) | [3] |

| Benzylamino Pyrazines | 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | M. tuberculosis | 12.5-25 | [4] |

| Quinoxaline Carboxylates | 4'-Acetoxybenzyl 2-quinoxalinecarboxylate | M. tuberculosis | <1 - 6.25 | [5] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

96-well microtiter plates.

-

Alamar Blue reagent.

-

M. tuberculosis H37Rv culture.

-

Test compounds dissolved in DMSO.

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates.

-

Add the M. tuberculosis inoculum to each well, except for the negative control wells.

-

Include a positive control (bacteria only) and a negative control (media only).

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][6]

Potential as ROCK Inhibitors

Derivatives of this compound have been synthesized and investigated as potential inhibitors of Rho-associated protein kinase (ROCK).[7] ROCK inhibitors have therapeutic potential in a variety of diseases, including cardiovascular disorders, inflammatory diseases, and cancer, primarily due to their role in regulating cell migration and proliferation.[7]

Rationale for Targeting ROCK

The ROCK signaling pathway plays a crucial role in actin cytoskeleton organization, cell adhesion, and motility. In cancer, aberrant ROCK signaling is often associated with increased metastasis. Therefore, inhibiting ROCK is a promising strategy to impede cancer cell migration and invasion.

Experimental Protocol: Wound Healing Assay

This in vitro assay is a common method to assess the effect of compounds on cell migration.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells).

-

Complete cell culture medium.

-

24-well plates.

-

Pipette tips (p200).

-

Microscope with a camera.

Procedure:

-

Seed cells in a 24-well plate and grow until they form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure. A delay in wound closure in the presence of the compound indicates an inhibitory effect on cell migration.[8]

Antifungal Activity

Certain N-phenylpyrazine-2-carboxamide derivatives have demonstrated activity against fungal pathogens.

Quantitative Data: Antifungal Activity

| Compound Class | Specific Derivative | Target Organism | MIC (µmol/mL) | Reference |

| Pyrazine Carboxamides | N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [2] |

| Pyrazine Carboxamides | 5-tert-Butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | 62.5 | [9] |

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

This method is used to determine the MIC of antifungal agents.

Materials:

-

RPMI-1640 medium.

-

96-well microtiter plates.

-

Fungal culture (e.g., Trichophyton mentagrophytes).

-

Test compounds dissolved in DMSO.

Procedure:

-

Prepare serial dilutions of the test compounds in the 96-well plates containing RPMI-1640 medium.

-

Prepare a standardized inoculum of the fungal strain.

-

Add the fungal inoculum to each well.

-

Include a positive control (fungi only) and a negative control (media only).

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 48-72 hours.

-

Visually inspect the wells for fungal growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[10][11]

Photosynthesis Inhibition

Interestingly, some pyrazine carboxamide derivatives have been found to inhibit photosynthetic electron transport, suggesting potential applications as herbicides.

Quantitative Data: Photosynthesis Inhibition

| Compound Class | Specific Derivative | Assay System | IC50 (µmol/L) | Reference |

| Pyrazine Carboxamides | 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach chloroplasts | 43.0 | [3] |

| Pyrazine Carboxamides | Pyrazine-2-carboxylic acid (3-trifluoromethylphenyl)amide | Chlorella vulgaris | 12.1 | [2] |

Experimental Protocol: Inhibition of Photosynthetic Electron Transport in Spinach Chloroplasts

Materials:

-

Fresh spinach leaves.

-

Isolation buffer (e.g., containing sucrose, MgCl2, and a buffer like HEPES).

-

Reaction buffer.

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Spectrophotometer.

-

Light source.

Procedure:

-

Isolate chloroplasts from fresh spinach leaves by homogenization and differential centrifugation.

-

Determine the chlorophyll concentration of the chloroplast suspension.

-

In a cuvette, mix the reaction buffer, DCPIP, and the test compound at various concentrations.

-

Add the chloroplast suspension to the cuvette.

-

Expose the cuvette to a light source to initiate photosynthesis.

-

Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

The rate of DCPIP reduction is proportional to the rate of photosynthetic electron transport.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the electron transport rate compared to a control without the inhibitor.[7]

Synthesis of Derivatives: A Representative Protocol

The following is a general, illustrative protocol for the synthesis of an N-substituted pyrazine-2-carboxamide derivative from this compound.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wound Healing Assay for Melanoma Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Wound healing assay | Abcam [abcam.com]

- 9. The inhibition of photosynthetic electron transport in spinach chloroplasts by low osmolarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of Methyl 6-aminopyrazine-2-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and development of derivatives and analogs of Methyl 6-aminopyrazine-2-carboxylate, a versatile scaffold in medicinal chemistry. This document details their synthesis, biological activities, and structure-activity relationships, with a particular focus on their potential as Rho-associated protein kinase (ROCK) inhibitors.

Introduction: The Therapeutic Potential of Pyrazine Derivatives

Pyrazine-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in drug discovery due to their diverse pharmacological activities.[1] The pyrazine core is a key pharmacophore in several approved drugs and clinical candidates for a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1] this compound serves as a valuable starting material for the synthesis of a wide array of derivatives, offering opportunities to explore novel chemical space and develop new therapeutic agents.

Recent research has highlighted the potential of this compound derivatives as inhibitors of Rho-associated protein kinase (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various pathological processes, including inflammation, fibrosis, and cancer.[2] Inhibition of ROCK has emerged as a promising therapeutic strategy for a variety of diseases.

Synthesis of this compound Derivatives

The synthesis of amide derivatives from this compound is a common and effective strategy to generate libraries of diverse compounds for biological screening. A representative synthetic route to Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate, a potential ROCK inhibitor, is outlined below.

Experimental Protocol: Synthesis of Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate

Materials:

-

This compound

-

1-Methyl-1H-pyrazole-4-carbonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: To the stirred solution, add 1-Methyl-1H-pyrazole-4-carbonyl chloride (1.2 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., EtOAc/Hexane).

-

Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the pyridine.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Methyl 6-(1-methyl-1H-pyrazole-4-carboxamido)pyrazine-2-carboxylate.

-

Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

This general amidation procedure can be adapted for the synthesis of a wide range of N-substituted 6-aminopyrazine-2-carboxylate derivatives by using different acyl chlorides.

Biological Activity and Structure-Activity Relationship (SAR)

While specific quantitative data for the ROCK inhibitory activity of this compound derivatives is not extensively available in the public domain, patent literature suggests their potential in this area.[2] The exploration of structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.

Key areas for SAR exploration include:

-

Substitution on the Amide Nitrogen: The nature of the substituent attached to the amide nitrogen is critical. Aromatic and heteroaromatic rings, such as the 1-methyl-1H-pyrazole group, can engage in key interactions with the kinase hinge region.

-

Modification of the Pyrazine Ring: Substitution at other positions on the pyrazine ring can influence the compound's physicochemical properties, such as solubility and metabolic stability.

-

Ester to Carboxylic Acid Conversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may form additional interactions with the target protein.

Further screening of a diverse library of these derivatives is necessary to establish a clear SAR and identify lead compounds with potent and selective ROCK inhibitory activity.

The Rho-Associated Protein Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a central regulator of cell morphology, motility, and contraction. Its dysregulation is implicated in numerous diseases. A simplified schematic of the ROCK signaling pathway is presented below.

Figure 1: The Rho-associated protein kinase (ROCK) signaling pathway.

In Vitro ROCK Inhibition Assay

To evaluate the inhibitory potential of newly synthesized this compound derivatives, a robust and reliable in vitro kinase assay is essential. The following protocol provides a general framework for assessing ROCK2 inhibition.

Experimental Protocol: In Vitro ROCK2 Inhibition Assay

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

Substrate peptide (e.g., a fluorescently labeled peptide derived from a known ROCK substrate)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Y-27632)

-

384-well assay plates

-

Plate reader capable of detecting fluorescence or luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in kinase buffer to the final desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

Kinase buffer

-

Test compound or control

-

Recombinant ROCK2 enzyme

-

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution).

-

Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or a luminescence-based ADP detection assay).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

This protocol can be adapted to a high-throughput screening format to efficiently evaluate large compound libraries.

Summary of Quantitative Data

| Compound ID | R Group (on amide) | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) | Kinase Selectivity (e.g., vs. PKA) |

| Example 1 | 1-Methyl-1H-pyrazol-4-yl | Data to be determined | Data to be determined | Data to be determined |

| Example 2 | Phenyl | Data to be determined | Data to be determined | Data to be determined |

| Example 3 | 4-Fluorophenyl | Data to be determined | Data to be determined | Data to be determined |

| Y-27632 | (Positive Control) | Known Value | Known Value | Known Value |

Discovery Workflow

The discovery of novel this compound derivatives as potential drug candidates follows a structured workflow, from initial hit identification to lead optimization.

Figure 2: A typical workflow for the discovery of novel kinase inhibitors.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel kinase inhibitors, particularly for targeting the Rho-associated protein kinase. The synthetic accessibility of its derivatives allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research efforts should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broader range of derivatives to establish clear structure-activity relationships for ROCK inhibition.

-

Structural Biology: Obtaining co-crystal structures of lead compounds with ROCK to guide rational drug design.

-

In Vivo Evaluation: Assessing the efficacy of promising compounds in relevant animal models of diseases where ROCK inhibition is a validated therapeutic strategy.

The continued investigation of this compound derivatives holds significant promise for the discovery of new and effective medicines for a variety of unmet medical needs.

References

The Pivotal Role of Methyl 6-Aminopyrazine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid pyrazine core, substituted with both an electron-donating amino group and an electron-withdrawing methyl ester, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. This strategic arrangement of functional groups allows for versatile chemical modifications, making it a valuable starting material and intermediate in the discovery and development of novel therapeutic agents. This technical guide provides an in-depth overview of the role of this compound in medicinal chemistry, focusing on its application in the synthesis of antiviral, anticancer, and antimicrobial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to support researchers in their drug discovery endeavors.

Core Applications in Drug Discovery

The versatility of the this compound scaffold has been exploited in the development of drugs targeting a range of diseases. Its derivatives have shown potent activity as antiviral agents, kinase inhibitors for cancer therapy, and antimicrobial compounds.

Antiviral Therapeutics: The Favipiravir Story

This compound and its close derivatives are crucial intermediates in the synthesis of Favipiravir (T-705), a broad-spectrum antiviral drug effective against a variety of RNA viruses.[1] Favipiravir is a prodrug that, once metabolized intracellularly to its active phosphoribosylated form (Favipiravir-RTP), acts as a competitive inhibitor of RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[1]

Experimental Workflow: Synthesis of Favipiravir Intermediate

The following diagram illustrates a general workflow for the synthesis of a key intermediate for Favipiravir, starting from a derivative of this compound.

Mechanism of Action: Inhibition of Viral RNA-dependent RNA Polymerase

The active form of Favipiravir, Favipiravir-RTP, mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by RdRp. This incorporation can lead to chain termination or lethal mutagenesis, thereby inhibiting viral replication.

Anticancer Therapeutics: Targeting Kinase Signaling

The aminopyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous cancers.[1][2]

FGFR Signaling Pathway and Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, and migration. Aberrant FGFR signaling can drive tumor growth. Aminopyrazine-based inhibitors are designed to bind to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.

Quantitative Data: Biological Activity of Aminopyrazine Derivatives as FGFR Inhibitors

The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against FGFR kinases.[1]

| Compound ID | Modification | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |

| 18d | (morpholin-4-yl)-methylene | - | 600 | 480 | - |

| 18g | pyrrole-1-methylene | - | 380 | - | - |

| 18i | methyl-thiomorpholine 1,1-dioxide | 180 | 150 | 120 | 210 |

Antimicrobial Agents

Derivatives of aminopyrazine-2-carboxylic acid have demonstrated promising activity against various microbial pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] The structural similarity of the pyrazine ring to nicotinamide, a component of the essential cofactor NAD(H), suggests that these compounds may interfere with mycobacterial metabolism.

Quantitative Data: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

The minimum inhibitory concentrations (MIC) of several N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis H37Rv are presented below.[3]

| Compound ID | R' Group on Carboxamide | MIC (µg/mL) | MIC (µM) |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 46 |

| 20 | 4-trifluoromethylphenyl | 31.25 | 111 |

| 11 | n-heptyl | 62.5 | 264 |

| 12 | n-octyl | 62.5 | 250 |

Experimental Protocols

General Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

A common method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from Methyl 3-aminopyrazine-2-carboxylate involves a direct aminolysis reaction.

Procedure A: Microwave-Assisted Aminolysis [3]

-

To a microwave reaction tube, add Methyl 3-aminopyrazine-2-carboxylate (1.0 eq), the desired primary amine (3.0 eq), and a catalytic amount of ammonium chloride (0.1 eq) in methanol.

-

Seal the tube and irradiate in a microwave reactor at 130 °C for 40 minutes.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-aminopyrazine-2-carboxamide.

Kinase Inhibition Assay (Generic Protocol)

The inhibitory activity of synthesized compounds against a target kinase can be determined using a variety of commercially available assay kits (e.g., ADP-Glo™, HTRF® KinEASE®).

-

Dispense a small volume (e.g., 25 nL) of the test compounds at various concentrations into the wells of a 384-well plate.

-

Add a solution containing the target kinase in an appropriate assay buffer to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP. Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol.

-

Read the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of compounds against microbial strains is typically determined by the broth microdilution method.

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Include positive (microbe only) and negative (medium only) controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria).

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its central role as an intermediate in the synthesis of the antiviral drug Favipiravir, as well as its utility in the development of potent kinase inhibitors and antimicrobial agents, underscores its importance in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization of the pyrazine core will likely continue to inspire the design and synthesis of novel therapeutic candidates targeting a wide range of diseases. This technical guide provides a foundational understanding of the applications of this compound, offering practical information to researchers dedicated to advancing the field of medicinal chemistry.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 6-aminopyrazine-2-carboxylate: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the field of organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and structural features make it a valuable scaffold for the construction of more complex molecules with diverse biological activities. The pyrazine core, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a common motif in numerous pharmaceuticals. The presence of both an amino group and a methyl carboxylate group on the pyrazine ring provides two reactive sites for further chemical transformations, rendering it a versatile building block for the synthesis of a wide array of derivatives. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of novel chemical entities.

Physicochemical Properties

This compound is typically a yellow to brown solid. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 118853-60-4 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Yellow to brown solid[1] |

| Boiling Point | 341.2 °C at 760 mmHg[1] |

| Storage | 2-8°C, protected from light, stored under an inert gas[1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the amination of a halogenated precursor, typically Methyl 6-chloropyrazine-2-carboxylate.

Experimental Protocol: Synthesis from Methyl 6-chloropyrazine-2-carboxylate

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate

-

Ammonia (0.5 M in 1,4-dioxane)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in 1,4-dioxane is prepared.

-

To this solution, a solution of ammonia (0.5 M in 1,4-dioxane, 2.0 eq) is added.

-

The reaction mixture is heated to 100 °C and stirred for 2 hours in a sealed vessel.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 98% |

| Appearance | Yellow solid |

Application as a Building Block: Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This compound serves as a crucial starting material for the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines. These scaffolds are prevalent in many biologically active compounds and are of significant interest in drug discovery.[2][3][4] A key transformation involves the cyclization of the aminopyrazine with an α-haloketone, such as chloroacetone.

Experimental Protocol: Synthesis of 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Step 1: Synthesis of Methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Materials:

-

This compound

-

Chloroacetone

-

Ethanol

-

Diethyl ether

Procedure:

-

A solution of this compound (1.0 eq) and chloroacetone (1.1 eq) in ethanol is prepared.

-

The reaction mixture is heated at reflux for 20 hours.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The solid is washed with diethyl ether and dried under vacuum to yield the hydro-chloride salt of the product as a brown solid.

Quantitative Data (for the hydrochloride salt):

| Parameter | Value |

| Yield | 76% |

| Appearance | Brown solid |

Step 2: Hydrolysis to 2-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid

Materials:

-

Methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate hydrochloride

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

To a suspension of methyl 2-methylimidazo[1,2-a]pyrazine-6-carboxylate hydrochloride (1.0 eq) in a mixture of THF and water is added LiOH·H₂O (2.2 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The THF is removed under reduced pressure.

-

The pH of the remaining aqueous solution is adjusted to approximately 4 by the addition of 1N HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

Quantitative Data:

| Parameter | Value |

| Yield | 88% |

| Appearance | Light brown solid |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, a singlet for the methyl ester protons, and a broad singlet for the amino group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and carboxylate substituents.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the pyrazine ring, the carbonyl carbon of the ester, and the methyl carbon. The positions of the pyrazine carbon signals are indicative of the substitution pattern.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of two modifiable functional groups allow for the efficient construction of more complex heterocyclic systems. The demonstrated utility of this compound in the synthesis of imidazo[1,2-a]pyrazine derivatives highlights its importance in the field of medicinal chemistry and drug discovery, providing a key intermediate for the development of novel therapeutic agents. This guide provides essential technical information to aid researchers in the effective utilization of this important synthetic tool.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 6-aminopyrazine-2-carboxylate for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Methyl 6-aminopyrazine-2-carboxylate, a heterocyclic compound, is a critical starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an amino and a methyl ester group, provides two reactive sites for further chemical modifications, making it a valuable scaffold in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, pricing, and key experimental applications for researchers, scientists, and drug development professionals.

Commercial Availability and Pricing

This compound (CAS No. 118853-60-4) is available from a variety of commercial suppliers. The purity and quantity significantly influence the price. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is advisable to request a formal quote from the suppliers for the most up-to-date information.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| ChemShuttle | 101385 | 95% | 1 g | $360.00 |

| 95% | 5 g | $600.00 | ||

| 95% | 10 g | $1,200.00 | ||

| ChemScene | CS-W003738 | ≥98% | Inquire | Inquire |

| AbacipharmTech | AB06025 | Not Specified | Inquire | Inquire |

| Reagentia | R0080T6 | Not Specified | 100 mg | Inquire |

| 250 mg | Inquire | |||

| 1 g | Inquire | |||

| 5 g | Inquire | |||

| BLD Pharm | BD114569 | ≥95% | Inquire | Inquire |

| Huateng Pharma | HT-AP011 | 95% | Inquire | Inquire |

Pricing and availability are based on data retrieved and may vary. It is recommended to contact the suppliers directly for current information and bulk pricing.

Experimental Protocols

This compound is a versatile building block. Below are representative experimental protocols for its synthesis and its use in the preparation of a derivative class, imidazo[1,2-a]pyrazines, which are of significant interest in drug discovery.

Synthesis of 3-Aminopyrazine-2-carboxylic Acid Methyl Ester (A closely related isomer)

Reaction: Reaction of an alkali salt of an aminopyrazine-2-carboxylic acid with methyl bromide.

Materials:

-

Potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol)

-

Methyl bromide (0.77 mol total)

-

Dimethylformamide (DMF) (80 g)

-

Water

Procedure:

-

70.8 g of the potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) are introduced into a solution of 35.5 g of methyl bromide (0.37 mol) in 80 g of dimethylformamide with stirring.

-

A further 38.5 g (0.4 mol) of methyl bromide is then introduced into the suspension, which is heated to 43°C, over a period of 6 hours.

-

After an additional 15 hours of stirring at room temperature, the suspension is diluted with 150 g of water.

-

The resulting solid is filtered, and the filter cake is washed with water and then dried.

-

This procedure yields 46.6 g (79.4% of theory) of 3-aminopyrazine-2-carboxylic acid methyl ester with a purity of 99.5%.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This compound serves as a key precursor for the synthesis of various heterocyclic systems, including imidazo[1,2-a]pyrazines, a class of compounds investigated for their potential as kinase inhibitors. A general method involves the condensation of a 2-aminopyrazine with an α-haloketone.

Reaction: Condensation of 2-aminopyrazine with an α-haloketone.

Materials:

-

2-Aminopyrazine (e.g., this compound) (1 equivalent)

-

α-Haloketone (e.g., 2-bromoacetophenone) (1 equivalent)

-

Solvent (e.g., Ethanol or DMF)

-

Base (e.g., Sodium bicarbonate) (optional, to neutralize HBr formed)

Procedure:

-

Dissolve the 2-aminopyrazine derivative (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add the α-haloketone (1 equivalent) to the solution.

-

If desired, add a mild base like sodium bicarbonate (1-2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing Workflows and Pathways

Experimental Workflow: From Starting Material to Biological Assay

The following diagram illustrates a typical experimental workflow in a drug discovery context, starting from this compound to the synthesis of a derivative and its subsequent biological evaluation.

Signaling Pathway: The cGAS-STING Pathway

Pyrazine derivatives are actively being investigated as modulators of various signaling pathways. One such pathway of significant interest in immuno-oncology is the cGAS-STING pathway. This pathway is crucial for detecting cytosolic DNA and initiating an innate immune response. Some pyrazine-based molecules are being explored as inhibitors of components within this pathway to modulate the immune response. The following diagram provides a simplified overview of the cGAS-STING signaling cascade.[1][2][3]

References

"Methyl 6-aminopyrazine-2-carboxylate" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 6-aminopyrazine-2-carboxylate. It is intended to serve as a technical resource for laboratory and development personnel.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic building block used in organic synthesis, particularly in the development of pharmaceutical intermediates.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 118853-60-4 | [1] |

| Appearance | Yellow to brown solid | [1] |

| Boiling Point | 341.2°C at 760 mmHg | [1] |

| Purity | ≥95% | [1] |

Hazard Identification and GHS Classification

This chemical is classified as an irritant. The toxicological properties have not been thoroughly investigated, and it should be handled with care.

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Source: TCI Chemicals, Sigma-Aldrich.[3]

GHS Pictogram:

Signal Word: Warning[3]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to maintain the chemical's integrity and ensure personnel safety.

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use only in a well-ventilated area, preferably under a local exhaust ventilation hood.[3]

-

Prevent dispersion of dust.[3]

-

Wash hands and face thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.

Storage:

-

Keep container tightly closed in a dry, well-ventilated place.[3]

-

Store in a refrigerator (2-8°C).[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3] Immediately change contaminated clothing.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator for dusts.

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth. Immediately make the victim drink water (two glasses at most). Consult a physician. |

Fire Fighting Measures:

-

Use extinguishing measures appropriate for the local circumstances and surrounding environment (e.g., water spray, CO2, dry powder).[3][4]

-

Firefighters should wear self-contained breathing apparatus and full protective clothing.

Spillage and Disposal

Spill Response:

-

Evacuate personnel from the danger area.

-

Wear appropriate PPE as described in Section 3.[5]

-

Avoid generation of dust.

-

Sweep up the material, place it in a sealed container for disposal.[5]

-

Clean the affected area thoroughly.

-

Prevent product from entering drains.[3]

Disposal:

-

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Experimental Protocols & Workflows

While specific experimental protocols for this compound are proprietary to individual research projects, a general workflow for handling potent chemical compounds in a research setting is provided below.

Caption: General laboratory workflow for handling chemical reagents.

Biological Activity and Potential Applications

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of biological activities. While specific signaling pathway data for this compound is not prominently available in public literature, related pyrazine structures are known to be of interest in medicinal chemistry.

-

Antimicrobial and Antitubercular Activity: Various substituted amides of pyrazine-2-carboxylic acids have been synthesized and tested for antimycobacterial and antifungal properties.[6][7] For instance, certain derivatives have shown inhibitory activity against Mycobacterium tuberculosis.[7]

-

Enzyme Inhibition: Pyrazine derivatives are explored as inhibitors for enzymes like Axl and c-Met receptor tyrosine kinases, which are implicated in cancer.[8]

-

CNS Drug Development: The core structure is used as a key intermediate in the synthesis of drugs targeting central nervous system disorders, with some compounds showing potential anti-inflammatory and neuroprotective properties.[1]

The diagram below illustrates a logical relationship for screening a compound like this for potential biological activity.

Caption: Logical workflow for biological screening of a chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. prod.adv-bio.com [prod.adv-bio.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

Methodological & Application

Synthesis of Methyl 6-aminopyrazine-2-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 6-aminopyrazine-2-carboxylate, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections outline the primary synthetic routes, reaction conditions, and experimental procedures.

Introduction

This compound (also known as Methyl 3-aminopyrazine-2-carboxylate) is a vital building block in organic and medicinal chemistry.[1] Its pyrazine core is a feature of numerous compounds with therapeutic properties. The protocols described herein provide reliable methods for the preparation of this important intermediate.

Synthesis Pathways

Two primary methods for the synthesis of this compound are detailed:

-

Fischer Esterification of 3-aminopyrazine-2-carboxylic acid.

-

Alkylation of a Carboxylate Salt with a methylating agent.

The precursor, 3-aminopyrazine-2-carboxylic acid, can be synthesized via the alkaline hydrolysis of Lumazine.[2]

Caption: Overview of the synthesis pathways for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthesis protocols, allowing for easy comparison.

Table 1: Synthesis of this compound

| Parameter | Method 1: Fischer Esterification | Method 2: Alkylation of Potassium Salt |

| Starting Material | 3-Aminopyrazine-2-carboxylic acid | Potassium salt of 3-aminopyrazine-2-carboxylic acid |

| Reagents | Methanol, concentrated H₂SO₄ | Methyl bromide, Dimethylformamide (DMF) |

| Reaction Time | 48 hours | 6 hours, then 15 hours |

| Temperature | 0°C to Room Temperature | 43°C, then Room Temperature |

| Yield | Not explicitly stated | 79.4%[2] |

| Purity | Not explicitly stated | 99.5%[2] |

Experimental Protocols

Precursor Synthesis: 3-Aminopyrazine-2-carboxylic Acid

3-Aminopyrazine-2-carboxylic acid can be prepared by the alkaline hydrolysis of Lumazine.[2]

Protocol: A detailed procedure can be found in the referenced literature (J. Amer. Chem. Soc. 67 (1945), 802), which involves the treatment of Lumazine with a strong base.

Method 1: Fischer Esterification

This protocol involves the acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid with methanol.[3][4]

Materials:

-

3-Aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol)

-

Methanol (250 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (3.2 mL)

-

Sodium Bicarbonate (NaHCO₃)

-

Water

Procedure:

-

Cool a suspension of 3-aminopyrazine-2-carboxylic acid in methanol to 0°C in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled suspension.

-

Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

-

Pour the reaction mixture into water (27 mL).

-

Carefully neutralize the mixture to pH 7 by adding solid sodium bicarbonate in portions.

-

Filter the resulting precipitate.

-

The collected solid is Methyl 3-aminopyrazine-2-carboxylate.[4]

Method 2: Alkylation of Potassium 3-Aminopyrazine-2-carboxylate

This method provides high yield and purity through the alkylation of the corresponding carboxylate salt.[2]

Materials:

-

Potassium salt of 3-aminopyrazine-2-carboxylic acid (70.8 g, 0.4 mol)

-

Methyl bromide (35.5 g, 0.37 mol initially, then 38.5 g, 0.4 mol)

-

Dimethylformamide (DMF) (80 g)

-

Water

Procedure:

-

Prepare a solution of methyl bromide (35.5 g) in DMF (80 g).

-

With stirring, add the potassium salt of 3-aminopyrazine-2-carboxylic acid to the solution.

-

Heat the resulting suspension to 43°C.

-

Introduce an additional 38.5 g of methyl bromide over a period of 6 hours.

-

After the addition is complete, continue stirring the suspension at room temperature for another 15 hours.

-

Dilute the suspension with 150 g of water.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with water and dry to obtain Methyl 3-aminopyrazine-2-carboxylate.[2]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflows for the synthesis methods.

References

- 1. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of Methyl 6-aminopyrazine-2-carboxylate

Compound: Methyl 6-aminopyrazine-2-carboxylate Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1][2] CAS Number: 118853-60-4[1]

These application notes provide detailed methodologies for the analytical characterization of this compound, a key intermediate in the synthesis of pharmaceuticals, particularly for central nervous system disorders.[1] The following protocols are designed for researchers, scientists, and drug development professionals to ensure proper identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: HPLC is a fundamental technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase HPLC method is typically employed, separating the compound from impurities based on polarity. The method's sensitivity and accuracy make it ideal for quality control in drug development. While a specific method for this compound is not widely published, a general method for aromatic amines and pyridines can be adapted.[3]

Experimental Protocol:

-

System Preparation:

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.[4]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Needle Wash/Seal Wash: 50:50 Methanol/Water.

-

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a 100 mL volumetric flask using methanol or a mixture of water and acetonitrile (diluent) to create a 100 µg/mL stock solution.

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the diluent.

-

-

Sample Preparation:

-

Prepare a sample solution of the test article at a concentration of approximately 10 µg/mL in the diluent.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection Wavelength: 254 nm or a wavelength determined by UV scan.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

For quantification, generate a calibration curve from the working standards and determine the concentration in the sample.

-

Quantitative Data Summary (HPLC)